molecular formula C17H16N4OS2 B2548962 3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 878699-51-5

3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2548962
CAS No.: 878699-51-5
M. Wt: 356.46
InChI Key: DYNGKUZXEDIYRS-UHFFFAOYSA-N
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Description

3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It features a thieno[2,3-d]pyrimidin-4-one core structure, which is fused with a benzodiazole moiety and substituted with methyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common approach includes:

    Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodiazole Moiety: This step involves the condensation of the thieno[2,3-d]pyrimidin-4-one intermediate with a benzodiazole derivative, often facilitated by a coupling reagent.

    Methylation and Sulfanylation:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazole moiety, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydrobenzodiazole Derivatives: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its heterocyclic structure makes it a candidate for various synthetic applications.

Biology

Biologically, 3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can bind to active sites, while the thieno[2,3-d]pyrimidin-4-one core can interact with other regions of the target molecule. This dual interaction can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one: The parent compound.

    3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-thione: A thione derivative.

    3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-ol: A hydroxyl derivative.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This gives it distinct electronic properties and reactivity compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-9-4-5-12-13(6-9)19-14(18-12)8-23-17-20-15-11(7-10(2)24-15)16(22)21(17)3/h4-7H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNGKUZXEDIYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CSC3=NC4=C(C=C(S4)C)C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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